N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a tetrahydrofuran ring, an oxadiazole ring, and a benzo-dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole and tetrahydrofuran intermediates with the benzo-dioxine moiety using amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and carboxamide group but differs in the indole moiety.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a thiadiazole ring, similar in structure but with different functional groups.
Uniqueness
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the tetrahydrofuran, oxadiazole, and benzo-dioxine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-13(12-8-21-9-4-1-2-5-10(9)22-12)16-15-18-17-14(23-15)11-6-3-7-20-11/h1-2,4-5,11-12H,3,6-8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAQSAQMJKUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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